Ethylhydrocupreine hydrochloride, commonly known as optochin, is a synthetic compound derived from quinine. It was first introduced in 1911 by Morgenroth and Levy, primarily intended for the treatment of pneumococcal infections. Today, it serves a crucial role in microbiology, particularly in the identification of Streptococcus pneumoniae, a significant pathogen responsible for various infections, including pneumonia and meningitis. Ethylhydrocupreine hydrochloride distinguishes Streptococcus pneumoniae from other alpha-hemolytic streptococci, known as viridans streptococci, based on their differential sensitivity to the compound .
Ethylhydrocupreine hydrochloride is classified as an antimicrobial agent. It is a derivative of quinine, which has historical significance as an antimalarial drug. The compound is recognized for its bactericidal properties against pneumococci and is employed in laboratory settings to differentiate between various strains of streptococci based on their susceptibility to optochin .
The synthesis of ethylhydrocupreine hydrochloride involves several chemical reactions that modify quinine to enhance its antimicrobial properties. The primary method includes:
The precise details of the synthesis can vary based on the specific protocols adopted in different laboratories, but the fundamental approach remains consistent across methods .
Ethylhydrocupreine hydrochloride has a complex molecular structure characterized by its unique arrangement of atoms:
Property | Value |
---|---|
Molecular Formula | CHNO·HCl |
Molecular Weight | 318.84 g/mol |
CAS Number | 3413-58-9 |
EC Number | 222-302-3 |
Ethylhydrocupreine hydrochloride undergoes various chemical reactions that are essential for its function as an antimicrobial agent:
The mechanism of action of ethylhydrocupreine hydrochloride involves several biochemical interactions:
Ethylhydrocupreine hydrochloride exhibits distinct physical and chemical properties:
Ethylhydrocupreine hydrochloride has several significant applications in scientific research and clinical microbiology:
The dawn of the 20th century witnessed transformative efforts in antimicrobial chemotherapy, spearheaded by Paul Ehrlich’s pioneering work on selective toxicity. Ehrlich’s discovery of arsphenamine (Salvarsan) in 1907—the first synthetic antimicrobial agent effective against Treponema pallidum (syphilis)—demonstrated the potential of chemically modified compounds to target pathogens. This era was characterized by systematic screening of synthetic derivatives of natural products, particularly alkaloids. Quinine, isolated from cinchona bark and long used for malaria treatment, became a focal point for structural derivatization due to its established bioactivity. Researchers synthesized numerous quinine analogs, aiming to enhance antimicrobial potency while reducing toxicity. Ethylhydrocupreine hydrochloride emerged from this intensive derivative screening, representing a strategic molecular modification of hydroquinine where ethylation at the 6'-position optimized its anti-pneumococcal activity [5] [6].
Table 1: Key Quinine Derivatives in Early Antimicrobial Research
Parent Compound | Derivative | Modification Site | Primary Target Pathogen |
---|---|---|---|
Quinine | Hydroquinine | Reduction of vinyl group | Plasmodium spp. |
Hydroquinine | Ethylhydrocupreine (Optochin) | Ethylation at 6'-position | Streptococcus pneumoniae |
Quinine | Ethylquinine | Ethylation | General antimicrobial |
In 1911, German scientists Julius Morgenroth and Richard Levy published groundbreaking research demonstrating ethylhydrocupreine hydrochloride’s efficacy against pneumococci. Their in vitro experiments revealed that the compound inhibited Streptococcus pneumoniae growth at extraordinary dilutions (1:10,000,000), with bactericidal effects at 1:500,000 concentrations. In vivo studies showed that intraperitoneal administration protected mice from lethal pneumococcal challenges. Crucially, they documented the compound’s specificity: while lethal to pneumococci, it spared other streptococci, laying the foundation for its diagnostic utility. Morgenroth and Levy named the compound "optochin" (from Optisches Chinin, "optical quinine") to reflect its origin from optically active quinine precursors [1] [5] [6]. By 1913, optochin was commercialized as a pneumococcal therapeutic, marking one of the earliest applications of synthetic chemistry for targeted antibacterial therapy [5].
Table 2: Key Findings from Morgenroth and Levy’s Original Studies (1911)
Experimental Model | Critical Observation | Significance |
---|---|---|
In vitro susceptibility | Growth inhibition at 0.0000001% (1:10,000,000) | Unprecedented potency against pneumococci |
In vitro bactericidal action | Killing at 0.0002% (1:500,000) | Confirmed cidal (not static) mechanism |
In vivo mouse protection | Survival after lethal pneumococcal challenge | Proof of therapeutic potential |
Species specificity | No inhibition of other streptococci | Basis for diagnostic differentiation |
Optochin’s transition from laboratory curiosity to clinical agent (1913) reflected the urgent need for pneumonia treatments in the pre-antibiotic era. However, its therapeutic application was short-lived. By 1917, clinical reports documented rapid emergence of optochin-resistant S. pneumoniae in patients—a phenomenon Morgenroth had already observed in mouse models as early as 1910. Resistance developed within days of treatment, mirroring the rapid resistance patterns seen with Salvarsan and later sulfonamides. This, coupled with severe adverse effects (including optic nerve toxicity), prompted its abandonment as a therapeutic by the 1920s [5] [6] [8]. Nevertheless, its in vitro specificity proved enduring. In 1915, researchers noted that optochin sensitivity cleanly differentiated S. pneumoniae from other alpha-hemolytic streptococci. By 1955, this property was formalized into a standard diagnostic test, cementing optochin’s role in clinical microbiology despite its therapeutic failure [1] [8].
Table 3: Chronology of Optochin’s Transition from Therapeutic to Diagnostic Agent
Year | Event | Context |
---|---|---|
1911 | Morgenroth/Levy describe ethylhydrocupreine’s anti-pneumococcal effects | In vitro and murine proof-of-concept studies |
1913 | Optochin enters clinical use for pneumonia | First targeted pneumococcal chemotherapy |
1915 | Diagnostic potential recognized | Species-specific inhibition observed |
1917 | Widespread clinical resistance reported | Limits therapeutic utility |
1955 | Standardized as identification test | Formal adoption in clinical laboratories |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: